![molecular formula C20H26FN5O2S B5549624 4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves multiple steps including nucleophilic substitution reactions, cyclization, and chlorination processes. For example, in the creation of pyrimidinyl sulfonamide derivatives, starting materials are usually functionalized through several chemical transformations to achieve the desired compound. The synthesis process often includes the use of palladium catalysis and electrophilic fluorination techniques, indicating a multifaceted approach that requires precise control of reaction conditions to ensure high yield and purity (Eskola et al., 2002).

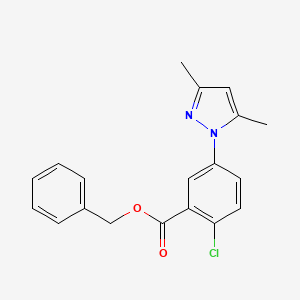

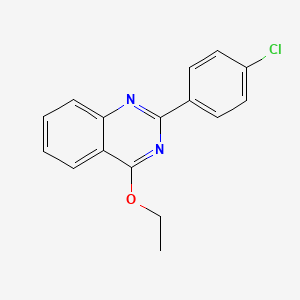

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For instance, studies have reported molecules where benzene rings bridged by sulfonamide groups exhibit distinct tilts, and the piperidine and pyrimidine rings show specific spatial orientations contributing to the overall molecular geometry. The molecular conformation may be stabilized by weak intramolecular interactions such as π–π stacking (Kumar et al., 2012).

Chemical Reactions and Properties

The compound's chemical behavior is likely influenced by its distinct functional groups. Related pyrimidine compounds have been shown to undergo displacement reactions with various piperazines leading to a range of derivatives, indicating a versatile chemistry that can be tailored for specific applications. The presence of a sulfonyl group can significantly impact the reactivity, allowing for further functionalization (Matsumoto & Minami, 1975).

Scientific Research Applications

Herbicidal Applications

Research has demonstrated that sulfonylureas, which might share functional groups or structural motifs with the queried compound, exhibit significant herbicidal activity. The development of new fluoro intermediates for herbicidal sulfonylureas has led to compounds that are selective post-emergence herbicides in crops such as cotton and wheat. The selectivity and efficacy of these compounds depend on their ability to undergo sulfone metabolization and their combination with lipophilic difluoromethyl-benzenesulfonamide moieties for wheat selectivity (Hamprecht et al., 1999).

Antimicrobial Activity

Compounds containing the piperazine and pyrimidine moieties have been investigated for their antimicrobial properties. A study focused on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, found that some of these compounds exhibited significant antimicrobial activity. This highlights the potential of structurally related compounds to serve as bases for developing new antimicrobial agents (Ammar et al., 2004).

Material Sciences

The synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, which are structurally related to the queried compound, has been explored for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties such as high thermal stability, excellent solubility in organic solvents, and potential applications in advanced material sciences due to their low dielectric constants and high transparency (Liu et al., 2013).

properties

IUPAC Name |

4-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN5O2S/c1-16-5-6-17(21)15-18(16)29(27,28)26-13-11-24(12-14-26)19-7-8-22-20(23-19)25-9-3-2-4-10-25/h5-8,15H,2-4,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBQEGZACSAHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(5-Fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)